molecular formula C7H11ClN2O B2391907 (4-Chloro-1-isopropyl-1H-pyrazol-3-yl)methanol CAS No. 2101200-00-2

(4-Chloro-1-isopropyl-1H-pyrazol-3-yl)methanol

Cat. No.: B2391907
CAS No.: 2101200-00-2
M. Wt: 174.63
InChI Key: YSKMXWRTQXYVKN-UHFFFAOYSA-N
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Description

(4-Chloro-1-isopropyl-1H-pyrazol-3-yl)methanol is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of a chloro group at the 4-position, an isopropyl group at the 1-position, and a hydroxymethyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-1-isopropyl-1H-pyrazol-3-yl)methanol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable hydrazine derivative with a 1,3-dicarbonyl compound, followed by chlorination and subsequent functional group modifications to introduce the isopropyl and hydroxymethyl groups. The reaction conditions often require the use of solvents such as ethanol or acetonitrile and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization and chlorination steps .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-quality compounds .

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-1-isopropyl-1H-pyrazol-3-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of (4-Chloro-1-isopropyl-1H-pyrazol-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and isopropyl groups contribute to the compound’s binding affinity and selectivity, while the hydroxymethyl group may participate in hydrogen bonding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Chloro-1-isopropyl-1H-pyrazol-3-yl)methanol is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a versatile intermediate in organic synthesis and as a lead compound in drug discovery .

Properties

IUPAC Name

(4-chloro-1-propan-2-ylpyrazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN2O/c1-5(2)10-3-6(8)7(4-11)9-10/h3,5,11H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSKMXWRTQXYVKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C(=N1)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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